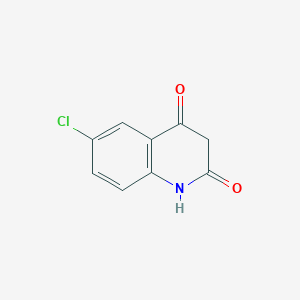

6-chloroquinoline-2,4(1H,3H)-dione

Beschreibung

Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. Its presence in a multitude of natural alkaloids and synthetic compounds with diverse pharmacological activities underscores its importance. chemicalbook.comnih.govnih.govrsc.org The aromatic nature of the quinoline system and the presence of a nitrogen atom provide a unique electronic landscape, making it a versatile building block in drug discovery and materials science. The functionalization of the quinoline ring at various positions can lead to a wide range of derivatives with tailored properties. nih.gov

Overview of Dione (B5365651) Functionality in Organic Synthesis

The 1,3-dione functionality, as seen in the quinoline-2,4(1H,3H)-dione structure, is a key reactive motif in organic synthesis. The acidic nature of the methylene (B1212753) group situated between the two carbonyls allows for a variety of chemical transformations, including alkylations, acylations, and condensations. This reactivity enables the construction of more complex molecular architectures. Furthermore, diones can participate in various cyclization and multicomponent reactions, highlighting their utility as versatile synthetic intermediates. researchgate.netresearchgate.net

Contextualizing 6-Chloroquinoline-2,4(1H,3H)-dione within the Quinoline-Dione Class

Within the quinoline-dione class of compounds, this compound is a significant member. The presence of a chlorine atom at the 6-position of the quinoline ring introduces a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This feature, combined with the inherent reactivity of the dione moiety, makes this compound a valuable precursor for the synthesis of a diverse array of more complex heterocyclic systems. Its derivatives have been investigated for their potential antimicrobial and anticancer properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBONVGVMAWCTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloroquinoline 2,4 1h,3h Dione and Its Derivatives

Established Synthetic Pathways for Quinoline-2,4(1H,3H)-diones

The formation of the quinoline-2,4(1H,3H)-dione structure, which can exist in tautomeric equilibrium with 4-hydroxyquinolin-2(1H)-one, is central to the synthesis of the target compound.

Several classical named reactions are employed for the synthesis of the quinoline (B57606) nucleus. iipseries.org These methods typically involve the condensation and subsequent cyclization of anilines with various carbonyl compounds.

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline (B41778) with a β-diketone, such as acetoacetone. iipseries.org

Gould-Jacobs Reaction : This is a significant thermal cyclization method for creating the quinolin-4-one backbone. mdpi.com The process starts with the reaction of an aniline with a malonic acid derivative, which upon heating, cyclizes to form a 4-hydroxyquinoline (B1666331) derivative. mdpi.com

Camps Cyclization : This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the substrate and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

Pfitzinger-Borsche Reaction : This is another pathway for synthesizing substituted quinolines. iipseries.org

These foundational reactions provide the framework for building the bicyclic quinoline system. For the specific target compound, 6-chloroquinoline-2,4(1H,3H)-dione, the choice of a substituted aniline, such as 4-chloroaniline (B138754), is a common strategy to incorporate the chlorine atom at the desired position from the outset.

The dione (B5365651) functionality at positions 2 and 4 is often a direct consequence of the chosen cyclization strategy. For instance, the cyclocondensation of an appropriately substituted aniline with a malonic ester derivative under thermal conditions (a variant of the Conrad-Limpach synthesis) can directly lead to the formation of the quinoline-2,4(1H,3H)-dione ring system.

In the Camps cyclization, intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides that are capable of enolization leads to the formation of the quinolinone ring. mdpi.com The use of specific precursors, such as N-(2-acetylphenyl)but-2-enamide, can be directed towards the formation of a quinolin-4-one by selecting a strong base like NaOH. mdpi.com

Halogenation Strategies for the Quinoline Ring System

To produce this compound, specific halogenation strategies are required. This can be achieved either by using a chlorinated precursor or by direct halogenation of the quinoline ring.

The most straightforward method for achieving chlorination at the C-6 position is to begin the synthesis with a precursor that already contains the chlorine atom at the desired location. The use of 4-chloroaniline as the starting material in a cyclization reaction, such as the Skraup or Combes synthesis, will result in a quinoline ring system with a chlorine atom at the 6-position. iipseries.orgchemicalbook.com This approach ensures high regioselectivity. For example, the synthesis of 6-chloroquinoline (B1265530) has been demonstrated using 4-chloroaniline as a key starting material. chemicalbook.com

Table 1: Example of a Precursor for C-6 Chlorination

| Precursor | Resulting Substitution |

|---|

Halogenation at the C-3 position of a pre-formed quinoline-2,4-dione ring is typically achieved through electrophilic substitution. scilit.com The C-3 position is activated by the adjacent carbonyl groups, making it susceptible to attack by electrophilic halogenating agents. Sulfuryl chloride (SO₂Cl₂) is a common reagent used for chlorination at this position.

Alternatively, a halogen can be introduced at the C-3 position during the ring formation process itself. The electrophilic cyclization of N-(2-alkynyl)anilines using halogenating agents like iodine monochloride (ICl) or bromine (Br₂) can yield 3-halogenated quinolines. nih.gov

Table 2: Reagents for Halogenation at the C-3 Position

| Reagent | Position of Halogenation | Reference |

|---|---|---|

| Sulfuryl Chloride | C-3 | scilit.com |

| Iodine Monochloride (ICl) | C-3 | nih.gov |

Synthesis of Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the availability and purity of its precursors and intermediates.

The primary building blocks for the most direct synthetic routes are:

4-Chloroaniline : This is the source of the benzene (B151609) ring portion of the quinoline system and introduces the chlorine atom at the C-6 position.

Malonic acid or its derivatives (e.g., diethyl malonate) : These reagents provide the carbon atoms that will form the pyridine-dione part of the molecule.

The synthesis of intermediates such as N-(2-acylaryl)amides is necessary for pathways like the Camps cyclization. mdpi.com These can be prepared by reacting an appropriately substituted aniline with a β-ketoester. Another relevant precursor, o-aminobenzamides, can be synthesized from the reaction of isatoic anhydride (B1165640) with an appropriate amine. mdpi.com

Table 3: Key Precursors and Their Role

| Precursor/Intermediate | Role in Synthesis |

|---|---|

| 4-Chloroaniline | Provides the benzene ring and C-6 chlorine chemicalbook.com |

| Diethyl Malonate | Source of carbons for the pyridine-dione ring |

| N-(2-acylaryl)amides | Intermediate for Camps cyclization mdpi.com |

Preparation of 4-Hydroxyquinolin-2(1H)-ones

A fundamental precursor for the synthesis of this compound is the corresponding 4-hydroxyquinolin-2(1H)-one. Several methods have been developed for the synthesis of these crucial intermediates.

One common approach involves the cyclization of aniline derivatives with malonic acid or its esters. nih.gov For instance, microwave-assisted synthesis has been utilized to prepare various ring-substituted 4-hydroxy-1H-quinolin-2-ones from the corresponding anilines. nih.gov Another efficient method involves the silver-catalyzed reaction of o-alkynylanilines with carbon dioxide. bohrium.comacs.org This reaction proceeds under mild conditions and offers a convenient route to a variety of 4-hydroxyquinolin-2(1H)-one derivatives. bohrium.comacs.org The reaction of 4-chloroaniline with malonic acid, often facilitated by a condensing agent like polyphosphoric acid (PPA) under microwave irradiation, directly yields 6-chloro-4-hydroxyquinolin-2(1H)-one. nih.gov

A conceptually novel method involves the treatment of various o-alkynylanilines with carbon dioxide and a base in the presence of a silver salt catalyst. bohrium.com This process affords the corresponding 4-hydroxyquinolin-2(1H)-one derivatives in good yields under mild conditions. bohrium.comacs.org For example, the reaction of the appropriate o-alkynylaniline with 10 mol % of AgNO3 and 1.0 equivalent of DBU under an atmospheric pressure of carbon dioxide in DMSO leads to the formation of the desired 4-hydroxyquinolin-2-one derivative. acs.org

The table below summarizes some of the key methods for the preparation of 4-hydroxyquinolin-2(1H)-ones.

| Starting Material | Reagents | Key Features |

| Aniline Derivatives | Malonic acid or esters, PPA, microwave | Versatile for various substitutions. nih.gov |

| o-Alkynylanilines | CO2, Base (e.g., DBU), Silver catalyst | Mild reaction conditions, good yields. bohrium.comacs.org |

| 2-Aminobenzamides | Phosgene (B1210022) derivatives | Cyclization reaction. |

| 2-Iodoanilines | CO2, Isocyanides | Multicomponent reaction. thieme-connect.de |

Synthesis of 3-Chloroquinoline-2,4(1H,3H)-diones

The introduction of a chlorine atom at the 3-position of the quinoline-2,4(1H,3H)-dione core is a critical step in the synthesis of many derivatives. This is typically achieved through the chlorination of the corresponding 4-hydroxyquinolin-2(1H)-one.

A widely used method for this transformation is the reaction with sulfuryl chloride (SO₂Cl₂). clockss.org The 4-hydroxy-2(1H)-quinolone is suspended in a suitable solvent, such as dioxane, and treated with sulfuryl chloride at a controlled temperature, usually below 55 °C. clockss.org This reaction proceeds smoothly to afford the desired 3-chloroquinoline-2,4(1H,3H)-dione. clockss.org

Another approach involves the treatment of acetanilides with a Vilsmeier formylating agent, generated from the reaction of DMF with phosphorus oxychloride, followed by further transformations. rsc.org

The table below outlines the primary method for the synthesis of 3-chloroquinoline-2,4(1H,3H)-diones.

| Starting Material | Reagents | Key Features |

| 4-Hydroxyquinolin-2(1H)-ones | Sulfuryl chloride (SO₂Cl₂) in dioxane | Controlled temperature, good yield. clockss.org |

| Acetanilides | Vilsmeier reagent (DMF/POCl₃) | Multi-step process. rsc.org |

Synthesis of 3-Azidoquinoline-2,4(1H,3H)-diones

The 3-azido functionality serves as a versatile handle for further synthetic modifications, particularly in the construction of triazole-containing compounds through click chemistry. The synthesis of 3-azidoquinoline-2,4(1H,3H)-diones is readily achieved from their 3-chloro precursors.

The reaction of 3-chloroquinoline-2,4(1H,3H)-diones with sodium azide (B81097) (NaN₃) in a suitable solvent like DMF leads to the formation of the corresponding 3-azido derivatives. clockss.orgresearchgate.net This nucleophilic substitution reaction proceeds smoothly. clockss.org Interestingly, the reactivity of 3-azidoquinoline-2,4(1H,3H)-diones can differ from other organic azides. For instance, attempts to reduce the azide group to an amine using triphenylphosphine (B44618) (a Staudinger reaction) resulted in de-azidation, reforming the 4-hydroxyquinolin-2(1H)-one. researchgate.net However, reduction with zinc in acetic acid can yield the desired 3-aminoquinoline-2,4(1H,3H)-diones in moderate to good yields. clockss.org

The synthesis of 3-azidoquinoline-2,4(1H,3H)-diones is summarized in the table below.

| Starting Material | Reagents | Key Features |

| 3-Chloroquinoline-2,4(1H,3H)-diones | Sodium azide (NaN₃) in DMF | Smooth nucleophilic substitution. clockss.orgresearchgate.net |

Synthesis of Quinoline-3-carbaldehyde Derivatives as Building Blocks

Quinoline-3-carbaldehyde derivatives are valuable intermediates for the synthesis of a wide array of heterocyclic compounds. rsc.orgmdpi.com The Vilsmeier-Haack reaction is a prominent method for the formylation of azaflavanones (2-aryl-2,3-dihydroquinolines) to produce 4-chloroquinoline-3-carbaldehydes in good to excellent yields. mdpi.com

These 4-chloroquinoline-3-carbaldehydes can then be utilized in various subsequent reactions. For example, they can react with anilines to form quinoline derivatives through an imine intermediate followed by cyclization. mdpi.com They are also precursors for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carbaldehydes by heating in acetic acid with sodium acetate (B1210297). rsc.org Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated quinoline-3-carbaldehydes with arylboronic acids provide a route to polyaryl-substituted quinoline derivatives. nih.gov

The versatility of quinoline-3-carbaldehydes as building blocks is highlighted in the table below.

| Starting Material | Reaction Type | Product |

| Azaflavanones | Vilsmeier-Haack Reaction | 4-Chloroquinoline-3-carbaldehydes mdpi.com |

| 4-Chloroquinoline-3-carbaldehydes | Reaction with Anilines | Fused quinoline systems mdpi.com |

| 4-Chloroquinoline-3-carbaldehydes | Acid Hydrolysis | 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes rsc.org |

| Halogenated Quinoline-3-carbaldehydes | Suzuki-Miyaura Coupling | Polyarylquinoline derivatives nih.gov |

Green Chemistry Approaches in Quinoline-Dione Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. ijpsjournal.comresearchgate.netresearchgate.net The synthesis of quinoline-diones is no exception, with researchers exploring greener alternatives to traditional methods that often rely on harsh reagents and solvents. ijpsjournal.comtandfonline.com

Green chemistry approaches in this field focus on several key principles, including the use of greener solvents like water and ethanol, the application of reusable catalysts, and the development of one-pot multicomponent reactions to minimize waste and improve efficiency. researchgate.nettandfonline.comacs.org For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles has been achieved in water without the need for a catalyst, offering an excellent green alternative. rsc.orgresearchgate.net Microwave-assisted synthesis has also emerged as an energy-efficient technique for preparing quinoline derivatives. ijpsjournal.comnih.gov The use of ionic liquids as recyclable reaction media is another promising green approach. rsc.org

The table below showcases some green chemistry strategies applied to quinoline-dione synthesis.

| Green Approach | Example | Key Advantages |

| Use of Green Solvents | Synthesis in water or ethanol/water mixtures. researchgate.nettandfonline.comrsc.org | Reduced environmental impact, improved safety. researchgate.net |

| Catalyst-Free Reactions | Reaction of 2-aminobenzonitriles with CO₂ in water. rsc.orgresearchgate.net | Avoids catalyst toxicity and separation issues. |

| Microwave-Assisted Synthesis | Preparation of 4-hydroxy-1H-quinolin-2-ones. nih.govtandfonline.com | Faster reaction times, energy efficiency. ijpsjournal.com |

| Multicomponent Reactions | One-pot synthesis of complex quinoline derivatives. nih.gov | High atom economy, reduced waste. researchgate.net |

Reaction Chemistry and Mechanistic Studies of 6 Chloroquinoline 2,4 1h,3h Dione Analogues

Nucleophilic Substitution Reactions

The quinoline-2,4-dione ring system is susceptible to nucleophilic attack, particularly at positions that are activated by the electron-withdrawing nature of the carbonyl groups and the heterocyclic nitrogen atom. quimicaorganica.orgquora.com Halogenated quinolines, especially at the 2 and 4 positions, readily undergo nucleophilic substitution reactions. quimicaorganica.org

Reactions at the C-3 Position with Nitrogen Nucleophiles (e.g., Azides, Amines, Urea)

The C-3 position of quinoline-2,4-dione analogues can be functionalized through nucleophilic substitution reactions with various nitrogen-containing nucleophiles. For instance, 3-chloroquinoline-2,4(1H,3H)-diones can react with sodium azide (B81097) to produce 3-azido derivatives. These azido (B1232118) compounds serve as versatile intermediates for further synthetic transformations.

The reaction of 3-substituted-5-arylmethylene-1,3-thiazolidin-2,4-diones with nucleophiles like hydrazines, morpholine, and benzylamine (B48309) has been reported to yield pyrazolinones and other derivatives. idosi.org While not directly involving 6-chloroquinoline-2,4(1H,3H)-dione, these studies on related heterocyclic systems provide insights into the reactivity of the dione (B5365651) scaffold with nitrogen nucleophiles. The reaction of aldehydes and ketones with primary amines to form imines (Schiff bases) is a fundamental transformation that can be applied to quinoline-dione systems, provided the pH is carefully controlled to maintain the nucleophilicity of the amine. libretexts.org

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which are structurally related to quinoline-2,4-diones, often involves reactions with nitrogen nucleophiles. For example, 2-aminobenzamides can be treated with phosgene (B1210022) or its surrogates, and isatoic anhydride (B1165640) can react with amines. researchgate.net These methods highlight the general reactivity of related heterocyclic diones towards nitrogen-based reagents.

Reactions with Cyanide Ions

The reaction of 3-chloroquinoline-2,4-diones with cyanide ions has been investigated. In dimethylformamide (DMF), the reaction yields 3-cyanoquinoline-2,4-diones, although the yields can be low due to steric hindrance at the C-3 position. researchgate.net Better yields are achievable when the substituent at C-3 is a less bulky group like methyl. researchgate.net In a methanol (B129727) solution, the reaction proceeds via an addition mechanism. researchgate.net

Studies on related compounds, such as 1,3-diaryl-2-chloropropane-1,3-diones, have also explored reactions with cyanide ions, which can induce retro-Claisen-Claisen condensation reactions. researchgate.net Furthermore, the reaction of chloro-substituted enaminoketones with sodium cyanide can afford the corresponding nitriles, sometimes proceeding through an epoxide intermediate. researchgate.net

Influence of Halogen Substituents on Reactivity

Halogen substituents significantly influence the reactivity of the quinoline (B57606) ring. The electron-withdrawing nature of halogens can activate the ring towards nucleophilic attack. rsc.org In quinoline systems, halogenation can occur at the C-3 position through electrophilic substitution or halogen exchange. scilit.com The presence of a halogen at positions 2 and 4 makes these sites particularly susceptible to nucleophilic substitution. quimicaorganica.org

The reactivity of different halogenated positions can vary. For example, in the hydrazination of 2,4-dichloro-8-methylquinoline, the chloro group at position 2 was found to be inactive towards nucleophilic displacement by hydrazine, indicating that the leaving group's nature is crucial for substitution at this position. mdpi.com In contrast, studies on 2,4-dichloroquinazoline (B46505) precursors show consistent regioselectivity for nucleophilic substitution at the 4-position with various amines. nih.gov The effect of substituents on the photochemical properties of quinoline derivatives has also been noted, where swapping a bromine for a nitro, cyano, or chloro group significantly alters the molecule's sensitivity to photoexcitation. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing complex cyclic systems. Analogues of this compound, particularly those functionalized with azide or alkyne groups, can participate in such reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.govcapes.gov.br This reaction is robust and can be performed under various conditions. acs.org The mechanism involves the formation of a copper(I) acetylide, which then reacts with an azide. acs.orgnih.gov

Quinoline derivatives functionalized with an azide group, such as 3-azidoquinoline-2,4-diones, are excellent substrates for CuAAC reactions. By reacting these azides with various alkynes, a diverse library of triazole-containing quinoline hybrids can be synthesized. nih.gov This strategy is valuable for creating complex molecules with potential applications in medicinal chemistry and materials science. The efficiency of CuAAC has been demonstrated in the functionalization of various platforms, including polyhydroxylated compounds and other heterocyclic systems. nih.govacs.org

Multicomponent Reaction Strategies for Fused Systems

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules, including fused heterocyclic systems, in a single step. rsc.orgtandfonline.com These reactions are particularly useful for building libraries of compounds for various applications. rsc.orginformahealthcare.com

Several MCR strategies have been developed for the synthesis of fused quinoline derivatives. tandfonline.comnih.gov For example, coumarin-fused dihydroquinolines and quinolines have been synthesized via microwave-assisted MCRs of 4-hydroxycoumarin, aldehydes, and aromatic amines. rsc.orgrsc.org These reactions can be catalyzed by bismuth triflate in water, highlighting an environmentally friendly approach. rsc.orgrsc.org The synthesis of tetracyclic fused quinolines has also been achieved through various methods, including one-pot domino reactions and microwave-assisted synthesis. nih.gov

The following table summarizes the types of reactions discussed and the resulting products for analogues of this compound.

| Reaction Type | Reactants | Products | Key Findings |

| Nucleophilic Substitution | 3-Chloroquinoline-2,4-diones, Nitrogen Nucleophiles (Azides, Amines) | 3-Azido/Amino-quinoline-2,4-diones | C-3 position is reactive towards nitrogen nucleophiles. |

| Nucleophilic Substitution | 3-Chloroquinoline-2,4-diones, Cyanide Ions | 3-Cyanoquinoline-2,4-diones | Yields are influenced by steric hindrance at the C-3 position. researchgate.net |

| Cycloaddition (CuAAC) | Azido-quinoline-diones, Alkynes | Triazole-quinoline hybrids | Highly efficient and regioselective "click" reaction. acs.org |

| Multicomponent Reaction | 4-Hydroxycoumarin, Aldehydes, Aromatic Amines | Coumarin-fused quinolines | Efficient synthesis of fused systems in a single step. rsc.orgrsc.org |

Rearrangement Reactions

Molecular rearrangements are pivotal in organic synthesis for accessing complex molecular architectures from simpler precursors. Quinoline-2,4(1H,3H)-dione derivatives are known to undergo fascinating rearrangement reactions, leading to the formation of diverse heterocyclic systems.

Molecular Rearrangements in Quinoline-2,4(1H,3H)-dione Derivatives (e.g., with Urea (B33335), Isocyanic Acid)

The reactions of 3-substituted quinoline-2,4(1H,3H)-dione analogues with reagents like urea and isocyanic acid have been shown to proceed via intriguing molecular rearrangements. These transformations often lead to the expansion or modification of the heterocyclic core, yielding novel compounds with potential biological activities.

A notable example is the reaction of 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid. This reaction does not yield the expected simple urea derivative but instead results in the formation of 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones in high yields. A proposed mechanism suggests an initial formation of a mono-substituted urea, which then undergoes a molecular rearrangement. Interestingly, the same products can be obtained from the reaction of 3-chloro-1H,3H-quinoline-2,4-diones with urea, albeit in lower yields, indicating a similar reactive pathway is likely involved. nih.gov

Similarly, the reaction of 3-aminoquinoline-2,4-diones with isocyanic acid (HNCO) also triggers molecular rearrangements, leading to a variety of heterocyclic products. These include imidazo[1,5-c]quinazoline-3,5-diones, 3-(3-acylureido)-2,3-dihydro-1H-indol-2-ones, and spiro-heterocycles like 4-alkylidene-1'H-spiro[imidazolidine-5,3'-indole]-2,2'-diones. f-cdn.comresearchgate.net The reaction of 3-chloroquinoline-2,4(1H,3H)-diones with ethylene (B1197577) diamine, followed by treatment with isocyanic acid, also results in an unprecedented molecular rearrangement to produce novel hydantoin (B18101) derivatives. A proposed mechanism for this transformation has been discussed in the literature. chemistrysteps.comnih.govcymitquimica.com

The reaction of 3-(2-hydroxyethylamino)quinoline-2,4-diones, which can be prepared from 3-chloroquinoline-2,4-diones, with isocyanic acid also yields rearranged products. This highlights the general susceptibility of the quinoline-2,4-dione scaffold to undergo such transformations. f-cdn.com

Investigations of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and designing novel synthetic routes. The transformations of this compound and its analogues involve a variety of mechanistic pathways.

Mechanistic Pathways of Key Transformations (e.g., Addition, Condensation, Cyclization, Elimination, Oxidative Addition, Transmetallation, Reductive Elimination)

The synthesis and functionalization of the this compound core involve several fundamental reaction mechanisms:

Addition-Elimination: This is a common pathway for nucleophilic substitution reactions on the quinoline ring. For instance, the synthesis of this compound can involve the chlorination of a 6-hydroxyquinoline-2,4(1H,3H)-dione precursor. This proceeds through a two-step mechanism involving the formation of a reactive Vilsmeier-Haack complex followed by nucleophilic displacement of the hydroxyl group by a chloride ion. nih.gov Nucleophilic aromatic substitution on haloquinolines generally follows an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the halide leaving group to restore aromaticity. f-cdn.com

Condensation: Condensation reactions are fundamental to the construction of the quinoline-2,4-dione scaffold itself. For example, the Claisen-Schmidt condensation is employed in the synthesis of chalcone (B49325) derivatives which can then be used as precursors for quinazolin-2,4-diones. chemguide.co.uk

Cyclization: Intramolecular cyclization is a key step in many synthetic routes to quinoline-2,4-diones and related fused heterocyclic systems. For instance, 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione can undergo intramolecular cyclization to produce isoindolo[2,1-a]quinoline-5,11-dione. The mechanism involves the formation of an enaminone intermediate, followed by intramolecular attack and subsequent elimination. nih.gov Acid-catalyzed cycloisomerization is another powerful tool, for example, in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones from appropriately substituted precursors. mdpi.com

Elimination: Elimination reactions are often coupled with addition steps, as seen in the addition-elimination mechanism. They are crucial for the final aromatization step in many synthetic sequences leading to quinoline derivatives.

Oxidative Addition, Transmetallation, and Reductive Elimination: These mechanistic steps are characteristic of palladium-catalyzed cross-coupling reactions, which are instrumental in the functionalization of the this compound core. For example, in Suzuki-Miyaura coupling reactions, the catalytic cycle involves the oxidative addition of the chloro-substituted quinoline to a Pd(0) complex, followed by transmetallation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com

Role of Catalysts and Reaction Conditions

The choice of catalysts and reaction conditions plays a paramount role in directing the outcome of reactions involving this compound analogues, influencing reaction rates, yields, and selectivity.

Catalysts:

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid are frequently used to catalyze condensation and cyclization reactions. For instance, p-TSA is employed in the acid-catalyzed indole (B1671886) annulation with aminobenzaldehydes to synthesize neocryptolepine (B1663133) analogues. nih.gov Sulfuric acid is used as a catalyst for the cyclization step in the synthesis of certain quinolinone derivatives. nih.gov

Palladium Catalysts: Palladium complexes are extensively used in cross-coupling reactions to functionalize the quinoline core. Catalysts like Pd(PPh₃)₄ are effective for Suzuki coupling reactions of bromo-substituted quinazolinedione intermediates with various arylboronic acids. nih.gov Palladium(II) acetate (B1210297), in combination with ligands like Xantphos, is efficient for C-N bond-forming reactions of chloropurine nucleosides, a reaction type that can be conceptually extended to 6-chloroquinoline (B1265530) derivatives. nih.gov

Other Metal Catalysts: Other transition metals can also play a catalytic role. For example, palladium(II) acetate can catalyze the oxidation of 6-chloroquinoline-2,4-diol. nih.gov Copper iodide (CuI) has been shown to catalyze the synthesis of fused quinazoline (B50416) derivatives. nih.gov

Reaction Conditions:

The reaction conditions, including temperature, solvent, and the nature of the base or other additives, are critical for achieving the desired transformations.

| Transformation | Reactants | Catalyst/Reagents | Conditions | Product | Yield | Ref |

| Rearrangement | 3-Amino-1H,3H-quinoline-2,4-diones, Urea | Acetic Acid | - | 2,6-Dihydro-imidazo[1,5-c]quinazoline-3,5-diones | High | nih.gov |

| Rearrangement | 3-Chloro-1H,3H-quinoline-2,4-diones, Urea | - | - | 2,6-Dihydro-imidazo[1,5-c]quinazoline-3,5-diones | Low | nih.gov |

| Rearrangement | 3-Aminoquinoline-2,4-diones, Isocyanic Acid | - | - | Imidazo[1,5-c]quinazoline-3,5-diones, etc. | - | f-cdn.com |

| Chlorination | 6-Hydroxyquinoline-2,4(1H,3H)-dione | POCl₃, cat. DMF | Reflux, 3-5 hr | This compound | 70-75% | nih.gov |

| Cyclization | 2-(2-Acetylphenyl)-1H-isoindole-1,3(2H)-dione | DMF-DMA | Toluene, Reflux | Isoindolo[2,1-a]quinoline-5,11-dione | 93% | nih.gov |

| Suzuki Coupling | C-6/C-7/C-8 Bromo-quinazolinediones, Arylboronic acids | Pd(PPh₃)₄ | - | C-6/C-7/C-8 Aryl-quinazolinediones | - | nih.gov |

| Oxidation | 6-Chloroquinoline-2,4-diol | Pd(OAc)₂ | O₂, Water/1,2-dichloroethane, 80°C | This compound | 68% | nih.gov |

This table provides a summary of selected research findings. The specific yields and conditions can vary depending on the substrates and detailed experimental procedures.

The solvent can significantly influence the reaction pathway. For instance, in palladium-catalyzed reactions, the choice of solvent can affect the solubility of reactants and the stability of catalytic intermediates. Temperature is another critical parameter; for example, the thermal decomposition of acyl azides in the Curtius rearrangement is a key step that is highly temperature-dependent. The presence and strength of a base are also crucial, particularly in condensation and elimination reactions where proton abstraction is a key step.

Role As a Synthetic Intermediate

Precursor for Fused Heterocyclic Systems

The reactivity of both the chloro and dione (B5365651) functionalities allows for the construction of fused heterocyclic systems. Through a sequence of nucleophilic substitution and cyclization reactions, a variety of polycyclic compounds can be accessed. For example, reaction with a suitable dinucleophile could lead to the formation of a new ring fused to the quinoline (B57606) core.

Mass Spectrometry Techniques

Synthesis of Biologically Active Derivatives

Derivatives of this compound have shown promise in medicinal chemistry research. The ability to modify the molecule at the 6-position allows for the synthesis of libraries of compounds that can be screened for various biological activities. Studies have indicated that some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, certain derivatives have been investigated for their cytotoxic effects against cancer cell lines, suggesting potential as lead compounds in the development of new anticancer agents.

Derivatization Strategies and Synthetic Applications

Modifications at the C-3 Position of 6-Chloroquinoline-2,4(1H,3H)-dione Scaffold

The C-3 position of the this compound core is a key site for introducing chemical diversity. This is often achieved through nucleophilic substitution reactions on a 3-halo precursor.

Introduction of Azido (B1232118) Groups

The introduction of an azido (N₃) group at the C-3 position is a crucial step for further derivatization, particularly for the synthesis of triazole-containing compounds. The synthesis of 3-azido-6-chloroquinoline-2,4(1H,3H)-dione is typically achieved by treating the corresponding 3-chloro derivative with sodium azide (B81097) (NaN₃) in a suitable solvent like dimethylformamide (DMF). clockss.org

The general synthetic route involves the initial chlorination of a 4-hydroxyquinolin-2(1H)-one precursor using an agent like sulfuryl chloride to yield the 3-chloroquinoline-2,4(1H,3H)-dione intermediate. clockss.org This intermediate then undergoes a nucleophilic substitution reaction with sodium azide to furnish the desired 3-azido derivative. clockss.org It has been noted that 3-bromoquinoline-2,4(1H,3H)-diones react faster with sodium azide than their 3-chloro counterparts, but the latter often provide cleaner reactions with fewer by-products. clockss.org

Table 1: Synthesis of 3-Azido-6-chloroquinoline-2,4(1H,3H)-dione

| Starting Material | Reagent | Product | Reference |

| 3-Chloro-6-chloroquinoline-2,4(1H,3H)-dione | Sodium Azide (NaN₃) | 3-Azido-6-chloroquinoline-2,4(1H,3H)-dione | clockss.org |

| 3-Bromo-6-chloroquinoline-2,4(1H,3H)-dione | Sodium Azide (NaN₃) | 3-Azido-6-chloroquinoline-2,4(1H,3H)-dione | clockss.org |

Introduction of Amino Groups

The introduction of amino groups at the C-3 position can be accomplished through a few different synthetic strategies. One common method involves the reaction of 3-chloro- or 3-bromoquinoline-2,4(1H,3H)-diones with primary alkyl- or arylamines in a solvent like dimethylformamide (DMF) to yield the corresponding 3-alkyl- or 3-arylamino derivatives. clockss.orgresearchgate.net To obtain the primary 3-aminoquinoline-2,4(1H,3H)-diones, a reaction with in situ generated ammonia (B1221849) under anhydrous conditions has been found to be effective. clockss.orgresearchgate.net

An alternative route to primary amines at the C-3 position is through the reduction of the corresponding 3-azidoquinoline-2,4(1H,3H)-diones. clockss.orgresearchgate.net While the Staudinger reaction using triphenylphosphine (B44618) on these azido compounds unexpectedly leads to deazidation, reduction with zinc in acetic acid has been shown to produce the desired 3-amino derivatives in moderate to good yields. clockss.orgnih.gov

Table 2: Synthesis of 3-Amino-6-chloroquinoline-2,4(1H,3H)-dione Derivatives

| Starting Material | Reagent/Condition | Product | Reference |

| 3-Chloro-6-chloroquinoline-2,4(1H,3H)-dione | Primary amine/DMF | 3-Alkyl/Arylamino-6-chloroquinoline-2,4(1H,3H)-dione | clockss.orgresearchgate.net |

| 3-Chloro-6-chloroquinoline-2,4(1H,3H)-dione | In situ ammonia (anhydrous) | 3-Amino-6-chloroquinoline-2,4(1H,3H)-dione | clockss.orgresearchgate.net |

| 3-Azido-6-chloroquinoline-2,4(1H,3H)-dione | Zinc/Acetic Acid | 3-Amino-6-chloroquinoline-2,4(1H,3H)-dione | clockss.org |

Introduction of Cyano Groups

The introduction of a cyano group at the C-3 position of the this compound scaffold is a valuable transformation that provides a versatile handle for further synthetic manipulations. This functionalization can be achieved through the reaction of a suitable precursor, such as a 2-chloro-3-carbonitrile derivative, with various reagents. For instance, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazolo[3,4-b]pyridine derivatives. ijsr.net Furthermore, reaction with anthranilic acid can yield quinazolino[2,1-b]pyridine structures. ijsr.net

Formation of Triazole Rings via Click Chemistry

The 3-azido-6-chloroquinoline-2,4(1H,3H)-dione is an excellent precursor for the synthesis of 1,2,3-triazole derivatives via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govuni-lj.si This reaction involves the [3+2] cycloaddition of the 3-azido group with a terminal alkyne in the presence of a copper(I) catalyst. nih.govuni-lj.si This method is highly efficient and regioselective, affording 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields. nih.govuni-lj.si The reaction conditions are generally mild, often performed at room temperature in a variety of organic solvents. beilstein-journals.org

The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or by using a copper(I) salt such as copper(I) iodide. beilstein-journals.org The versatility of this reaction allows for the introduction of a wide range of substituents on the triazole ring by varying the terminal alkyne used in the reaction. nih.gov

Table 3: Formation of Triazole Rings from 3-Azido-6-chloroquinoline-2,4(1H,3H)-dione

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 3-Azido-6-chloroquinoline-2,4(1H,3H)-dione | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole derivative | nih.govuni-lj.si |

Functionalization at Nitrogen Atoms (N-1, N-3)

The nitrogen atoms at the N-1 and N-3 positions of the this compound ring system are also amenable to functionalization, primarily through alkylation and acylation reactions. These modifications can significantly influence the physicochemical and biological properties of the resulting compounds.

Alkylation and Acylation Reactions

Alkylation at the N-1 and N-3 positions is typically carried out by reacting the quinolinedione with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) or ethyl chloroacetate (B1199739), in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This allows for the introduction of various alkyl groups, which can be further functionalized. For example, N-alkylation with ethyl chloroacetate followed by hydrazinolysis can introduce a hydrazide group, which serves as a key intermediate for synthesizing more complex heterocyclic systems. nih.gov

Acylation reactions can also be performed at the nitrogen atoms, introducing acyl groups that can alter the electronic properties and steric hindrance around the quinolinedione core.

Table 4: Examples of N-Alkylation of Quinazoline-2,4(1H,3H)-dione (a related scaffold)

| Starting Material | Reagent | Product | Reference |

| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate/K₂CO₃/DMF | N-alkylated derivative | nih.gov |

| Di-N-alkylated ester | Hydrazine hydrate | Dihydrazide derivative | nih.gov |

This compound as a Versatile Synthetic Building Block

This compound is a versatile intermediate in the synthesis of a variety of heterocyclic compounds due to its multiple reactive sites. The chlorine atom at the 6-position, the active methylene (B1212753) group at the 3-position, and the lactam functionality all provide opportunities for diverse chemical transformations.

For example, the related 6-chloroquinoline-5,8-dione (B8576769) hydrochloride has been shown to react with amides and thioamides in ethylene (B1197577) glycol to afford oxazolo[5,4-g]quinoline-4,9-diones and thiazolo[5,4-g]quinoline-4,9-diones, respectively. nih.gov This demonstrates the potential for the quinoline-dione core to undergo condensation reactions to form new fused heterocyclic rings.

Furthermore, the reactivity of the chloro-substituent in related chloroquinolines is well-documented. For instance, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one can undergo nucleophilic substitution with various nucleophiles, including hydrazides and azides, to produce 4-substituted quinolin-2-ones. organic-chemistry.org This reactivity can be extrapolated to the 6-chloro position of the title compound, suggesting its utility in introducing a range of functional groups or for further cyclization reactions.

The dione (B5365651) functionality itself allows for reactions at the carbonyl groups and the adjacent active methylene. For instance, the condensation of 4-hydroxyquinolin-2-ones with various reagents is a common strategy for building more complex molecules. The presence of the chloro group on the benzene (B151609) ring of the quinoline-dione can influence the reactivity of these positions and the properties of the resulting products.

Future Research Directions in 6 Chloroquinoline 2,4 1h,3h Dione Chemistry

Exploration of Novel Synthetic Routes

While classical methods for synthesizing the quinoline-2,4-dione core exist, such as the cyclization of anthranilic acid derivatives or the chlorination of hydroxyquinoline precursors, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key areas for exploration include:

Catalyst-Driven Methodologies: Research into novel catalysts could significantly improve synthesis efficiency. This includes exploring transition-metal catalysts or organocatalysts for cyclization reactions, potentially lowering reaction temperatures and improving yields. The use of solid-supported catalysts could also facilitate easier purification and recycling, aligning with green chemistry principles.

Flow Chemistry: Adapting existing syntheses to continuous flow systems could offer enhanced control over reaction parameters, leading to higher purity, better yields, and improved safety, especially for reactions involving hazardous intermediates.

Photochemical Synthesis: Investigating light-mediated reactions for the construction of the quinoline-dione core represents a modern approach. Photochemical cycloadditions, for instance, can provide access to unique molecular architectures under mild conditions. nih.govacs.orgtestbook.com

Table 1: Comparison of Synthetic Approaches for Quinoline-2,4-dione Synthesis

| Synthetic Approach | Traditional Method (e.g., Condensation/Chlorination) | Potential Novel Method (e.g., Catalytic Flow Chemistry) |

|---|---|---|

| Reagents | Often requires harsh reagents like POCl₃ or phosgene (B1210022) derivatives. | Utilizes milder catalysts, potentially reducing hazardous waste. |

| Conditions | Typically involves high temperatures and batch processing. chemicalbook.com | Allows for precise control of temperature and residence time. |

| Scalability | Can be challenging and hazardous to scale up. | More readily and safely scalable. |

| Efficiency | May suffer from moderate yields and require extensive purification. | Often leads to higher yields and purity, minimizing downstream processing. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving 6-chloroquinoline-2,4(1H,3H)-dione is crucial for optimizing existing transformations and designing new ones. While the mechanism for some reactions, like chlorination using a Vilsmeier-Haack complex, is understood, many other pathways remain to be explored.

Future mechanistic studies could focus on:

Photochemical Cycloadditions: A significant area for future study is the mechanistic details of photochemical reactions involving the quinolinone system. nih.govyoutube.com Research has shown that quinolines can undergo dearomative cycloadditions with alkenes through a triplet excited state, often initiated by an energy transfer process. nih.govacs.org Investigating these reactions for this compound could reveal how the chloro and dione (B5365651) substituents influence the regio- and stereoselectivity of the cycloaddition, potentially leading to complex polycyclic structures. acs.org

Nucleophilic Substitution Dynamics: While nucleophilic aromatic substitution (SNAr) at the chloro-position is expected, detailed kinetic and computational studies are needed to quantify the reactivity and explore more complex substitution patterns, such as Vicarious Nucleophilic Substitution (VNS) of hydrogen on the ring. mdpi.com

Reactive Intermediate Trapping: Experiments designed to trap and characterize short-lived intermediates, such as radicals or excited-state species, using advanced spectroscopic techniques will provide direct evidence for proposed reaction pathways. nih.gov

Development of New Derivatization Methodologies

As a building block, the true potential of this compound lies in its derivatization. The chloro group and the reactive C3 position provide key handles for modification. Future work should expand the toolkit of reactions available for modifying this scaffold.

Promising derivatization strategies include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for creating complex molecules. sigmaaldrich.com A future direction involves converting the chloro group to an azide (B81097), which can then be "clicked" with a wide array of terminal alkynes to rapidly generate a library of 1,2,3-triazole-containing derivatives. researchgate.net The use of ultrasound irradiation could further accelerate these click reactions. researchgate.net

Cross-Coupling Reactions: The chloro-substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of diverse aryl, vinyl, alkynyl, and amino groups at the C6 position, dramatically increasing the available chemical space.

C-H Activation: Direct functionalization of the C-H bonds on the quinoline (B57606) ring is a highly atom-economical approach. Future research could explore methods to selectively activate and functionalize specific C-H bonds, bypassing the need for pre-functionalized starting materials.

Table 2: Potential Derivatization Reactions for Future Exploration

| Reaction Type | Position | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C6 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-quinoline-2,4-dione |

| Buchwald-Hartwig Amination | C6 | Amine, Pd or Cu catalyst, Ligand, Base | 6-Amino-quinoline-2,4-dione |

| Sonogashira Coupling | C6 | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-quinoline-2,4-dione |

| Azide-Alkyne Cycloaddition (Click Chemistry) | C3 (after conversion to azide) | Terminal alkyne, Cu(I) catalyst | 3-(1,2,3-Triazol-4-yl) derivative |

| Thiation | C4 | Lawesson's reagent or P₄S₁₀ | 6-Chloro-4-thioxoquinolin-2-one |

Application of Emerging Computational Techniques

Computational chemistry provides powerful tools for predicting reactivity, elucidating mechanisms, and designing new molecules with desired properties. Applying these techniques to this compound can accelerate research and guide experimental efforts.

Future computational work should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure and predict various properties. researchgate.netrsc.orgrsc.org This includes calculating reaction energies and transition state structures to elucidate reaction mechanisms, predicting spectroscopic signatures (NMR, IR, UV-Vis) to aid in characterization, and determining frontier molecular orbital (HOMO-LUMO) energies to understand reactivity. nih.govresearchgate.net

Molecular Docking: Although this article excludes biological activity, the use of molecular docking as a computational technique is a key future direction. By modeling the interaction of virtual libraries of this compound derivatives with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest potential for specific applications.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the behavior of derivatives in complex environments, such as in solution or interacting with a biological macromolecule, QM/MM methods can provide a balance between accuracy and computational cost.

Table 3: Application of Computational Techniques

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of novel reactions. | Transition state energies, reaction profiles, kinetic parameters. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of photochemical properties. | Absorption spectra, excited state energies, potential for photosensitization. researchgate.netrsc.org |

| Molecular Dynamics (MD) | Simulation of conformational flexibility and solvent effects. | Stable conformers, interaction with solvent molecules. |

| Molecular Docking | Virtual screening of derivative libraries. | Binding affinities and poses within a protein active site. |

By systematically pursuing these future research directions, the scientific community can fully harness the synthetic potential of this compound, paving the way for the development of novel functional molecules and materials.

Q & A

Q. Q: What are the common synthetic routes for 6-chloroquinoline-2,4(1H,3H)-dione, and what reagents are typically involved?

A: The compound is synthesized via chlorination of precursor quinoline derivatives. For example:

- Chlorination of Hydroxyquinolines : Reacting 6-ethyl-4-hydroxy-3-nitro-pyrano[3,2-c]quinoline-2,5(6H)-dione with chlorinating agents (e.g., POCl₃) yields chlorinated intermediates .

- Anthranilic Acid Route : Traditional methods use anthranilic acid derivatives with phosgene or chlorosulfonyl isocyanate, though these involve toxic reagents .

Q. Key Table: Comparison of Synthetic Methods

Advanced Synthesis

Q. Q: How can solvent selection and catalyst systems optimize the synthesis of this compound?

A:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance chlorination efficiency by stabilizing intermediates .

- Catalyst Systems : DBU (1,8-diazabicycloundec-7-ene) improves CO₂ fixation in eco-friendly routes, reducing reliance on phosgene .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >70% .

Basic Characterization

Q. Q: What spectroscopic techniques are essential for characterizing this compound?

A:

- ¹H/¹³C NMR : Assignments rely on 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, the quinoline ring protons appear at δ 7.8–8.5 ppm, while carbonyl groups resonate at δ 160–170 ppm .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 225.0432 for C₉H₅ClN₂O₂) with <2 ppm error .

Advanced Characterization

Q. Q: How does X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound derivatives?

A: Crystal structures reveal:

- Intramolecular H-Bonds : Stabilize planar conformations (e.g., C6–H6B···O2, S(6) motif) .

- Intermolecular Dimers : N–H···O bonds form R₂²(8) dimers, while π-π stacking (3.6–3.8 Å) creates 3D networks .

Methodology : Use Mo Kα radiation (λ = 0.71073 Å) with SHELX software for refinement .

Pharmacological Applications

Q. Q: What biological activities have been explored for quinoline-dione derivatives?

A:

- HIV Reverse Transcriptase Inhibition : Pyrimidine-dione analogs (e.g., 3-hydroxy-1-methyl derivatives) show IC₅₀ values <1 μM by targeting the active site .

- Anticancer Potential : Anthracene-dione derivatives intercalate DNA, inducing apoptosis in vitro .

Note : While this compound itself is understudied, structural analogs guide target validation.

Data Contradictions

Q. Q: How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

A:

- Re-examine Reaction Conditions : Impurities from incomplete chlorination may cause anomalous peaks .

- 2D NMR Validation : Use NOESY to confirm spatial proximity of protons, distinguishing regioisomers .

- Computational DFT : Compare experimental vs. calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities .

Advanced Computational Modeling

Q. Q: What computational methods predict the electronic properties of this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.